Heptanethioic acid S-(2-acetylamino-ethyl) ester
Overview
Description
Heptanethioic acid S-(2-acetylamino-ethyl) ester is a versatile chemical compound used in various scientific research fields. It is known for its unique chemical properties and applications in drug synthesis, catalyst development, and other areas of modern scientific exploration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of heptanethioic acid S-(2-acetylamino-ethyl) ester typically involves the esterification of heptanethioic acid with 2-acetylamino-ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: Heptanethioic acid S-(2-acetylamino-ethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester into corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: mild temperature, solvent like acetonitrile.
Reduction: Lithium aluminum hydride; conditions: anhydrous ether solvent, low temperature.
Substitution: Various nucleophiles such as amines or thiols; conditions: solvent like dichloromethane, room temperature.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Heptanethioic acid S-(2-acetylamino-ethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the development of catalysts and in various industrial processes requiring specific chemical properties.
Mechanism of Action
The mechanism of action of heptanethioic acid S-(2-acetylamino-ethyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is crucial in studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes.
Comparison with Similar Compounds
Heptanethioic acid S-(2-acetylamino-ethyl) ester can be compared with similar compounds such as:
Heptanethioic acid S-(2-amino-ethyl) ester: Similar structure but lacks the acetyl group, leading to different reactivity and applications.
Hexanethioic acid S-(2-acetylamino-ethyl) ester: Shorter carbon chain, which affects its physical and chemical properties.
Octanethioic acid S-(2-acetylamino-ethyl) ester: Longer carbon chain, resulting in different solubility and reactivity.
The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in various scientific fields.
Properties
IUPAC Name |
S-(2-acetamidoethyl) heptanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S/c1-3-4-5-6-7-11(14)15-9-8-12-10(2)13/h3-9H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRSDNQOCFZKGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)SCCNC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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